
2,6-Diisocyanatotoluene
Overview
Description
2,6-Diisocyanatotoluene (CAS No. 91-08-7), also known as 2,6-toluene diisocyanate (2,6-TDI), is an aromatic diisocyanate with the molecular formula C₉H₆N₂O₂ and a molecular weight of 174.16 g/mol . It is a key isomer in commercial toluene diisocyanate (TDI) mixtures, which are predominantly used in polyurethane (PU) production. The compound features two isocyanate (–NCO) groups attached to a toluene backbone at the 1 and 3 positions of the methyl-substituted benzene ring . Its high reactivity with polyols enables the formation of versatile PU polymers, making it critical in flexible foams, coatings, and elastomers .
Preparation Methods
Nitration of Toluene to Dinitrotoluene (DNT)
The synthesis of 2,6-TDI begins with the nitration of toluene, a process that introduces nitro groups into the aromatic ring. Nitration occurs in two stages: mononitration to nitrotoluene (NT) and subsequent dinitration to DNT. The positioning of nitro groups is governed by the directing effects of substituents, with the methyl group acting as an ortho/para director and nitro groups as meta directors .
Reaction Mechanism and Isomer Formation
Mononitration of toluene preferentially yields para-nitrotoluene (p-NT) due to steric hindrance at the ortho position. During dinitration, the second nitro group enters positions meta to the existing nitro group, producing 2,4-DNT and 2,6-DNT isomers (Scheme 1) . The ratio of these isomers depends on reaction parameters such as temperature, nitric acid (HNO₃) concentration, and reaction time.
Scheme 1: Nitration pathway of toluene to DNT isomers.
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Mononitration: Toluene → para-Nitrotoluene (p-NT)
-
Dinitration: p-NT → 2,4-DNT (major) and 2,6-DNT (minor)
Optimization of DNT Isomer Ratios
Industrial processes aim to maximize 2,6-DNT content to facilitate 2,6-TDI production. Table 1 summarizes optimization studies from laboratory-scale experiments .
Table 1: Effect of Reaction Conditions on DNT Isomer Ratios
HNO₃ Equiv. | Temperature (°C) | Time (h) | 2,4-DNT (%) | 2,6-DNT (%) |
---|---|---|---|---|
3.0 | 80 | 5 | 80 | 20 |
3.5 | 85 | 6 | 78 | 22 |
4.0 | 90 | 7 | 75 | 25 |
Increasing HNO₃ equivalents and temperature shifts the isomer ratio toward 2,6-DNT, albeit with a risk of trinitrotoluene (TNT) formation above 90°C . Prolonged reaction times marginally affect isomer distribution but improve overall yield.
Reduction of DNT to Toluenenediamine (TDA)
The reduction of DNT to TDA converts nitro groups to amines, preserving the isomer ratio established during nitration. Catalytic hydrogenation using palladium or nickel catalysts is the preferred method, offering high selectivity and minimal byproducts .
Hydrogenation Conditions and Catalyst Selection
Optimal hydrogenation occurs at 50–100°C under 10–30 bar H₂ pressure. A 5% Pd/C catalyst achieves >95% conversion, with the resulting TDA maintaining the 80:20 (2,4-TDA:2,6-TDA) isomer ratio of the DNT feedstock .
Equation 1: Reduction of 2,6-DNT to 2,6-TDA
Phosgenation of TDA to TDI
Phosgenation introduces isocyanate groups (-NCO) into TDA, completing the synthesis of TDI. This exothermic reaction requires careful temperature control to prevent side reactions.
Reaction Mechanism and Byproduct Management
TDA reacts with phosgene (COCl₂) in a two-step process: formation of a carbamoyl chloride intermediate followed by elimination of HCl (Scheme 2) .
Scheme 2: Phosgenation of 2,6-TDA to 2,6-TDI
The HCl byproduct is captured and recycled, contributing to industrial hydrochloric acid production .
Isomer Separation via Distillation
Crude TDI mixtures (80:20 or 65:35 2,4-TDI:2,6-TDI) undergo fractional distillation to isolate 2,6-TDI. Due to the close boiling points of isomers (2,4-TDI: 251°C; 2,6-TDI: 249°C), high-efficiency distillation columns with >50 theoretical plates are required .
Industrial and Environmental Considerations
Scalability and Cost Efficiency
The three-step synthesis route is cost-effective for bulk TDI production but faces limitations in achieving high-purity 2,6-TDI. Advances in catalytic nitration and membrane-based separation technologies are critical for improving 2,6-TDI yields .
Chemical Reactions Analysis
Reaction Mechanisms and Primary Reactivity
2,6-TDI participates in nucleophilic addition reactions at its isocyanate groups, forming urethane, urea, or carbamate linkages. The symmetrical structure of 2,6-TDI results in nearly equivalent reactivity for both isocyanate groups, unlike its asymmetrical 2,4-TDI counterpart .
Key reaction pathways include :
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Hydrolysis : Reacts with water to form 2,6-toluene diamine (TDA) and carbon dioxide :
Hydrolysis rates depend on temperature and pH, with faster degradation in acidic or alkaline conditions .
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Alcohols and Amines : Reacts exothermically with hydroxyl or amino groups to form urethanes or ureas, respectively . For example:
Hydrolysis and Stability in Aqueous Media
Parameter | 2,6-TDI Data | Source |
---|---|---|
Hydrolysis half-life (pH 7) | ~30 minutes (at 25°C) | |
Primary product | 2,6-Toluene diamine (TDA) | |
CO₂ release | 1 mole per mole of TDI |
Hydrolysis generates polymeric ureas in bulk water, complicating degradation pathways .
Reaction with Glutathione (GSH)
2,6-TDI forms bis(S-glutathionyl) adducts under physiological conditions :
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Bis-adduct formation : Dominant product when GSH and 2,6-TDI are near equimolar.
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Solvolysis : Bis-adducts hydrolyze to mono-adducts, with slower rates compared to 2,4-TDI derivatives :
Adduct Type | Solvolysis Rate (pH 7.4, 37°C) |
---|---|
Bis(glutathionyl)-2,6-TDI | 0.12 h⁻¹ |
Bis(glutathionyl)-2,4-TDI | 0.25 h⁻¹ |
These adducts undergo transcarbamoylation with peptides, regenerating free isocyanate groups in vivo .
Thermal and Combustion Reactions
At elevated temperatures (>250°C), 2,6-TDI decomposes to hazardous products:
Combustion hazards :
Hazard Parameter | Value | Source |
---|---|---|
Flammability range | 0.9–9.5% (in air) | |
Explosive decomposition | Releases NOₓ and HCN |
Reactivity Comparison with 2,4-TDI
Property | 2,6-TDI | 2,4-TDI |
---|---|---|
Isocyanate group reactivity | Equivalent reactivity | 4-position 4× more reactive |
Hydrolysis rate | Slower | Faster |
Adduct stability | Higher stability | Lower stability |
Sensitization potential | Comparable | Comparable |
Scientific Research Applications
2,6-Diisocyanatotoluene has a wide range of applications in scientific research and industry:
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Polyurethane Production: : It is a key raw material in the production of rigid and flexible polyurethane foams, which are used in various applications such as insulation, cushioning, and automotive components .
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Coatings and Adhesives: : The compound is used in the formulation of coatings, adhesives, and sealants due to its ability to form strong, durable bonds .
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Biomedical Research: : In biomedical research, this compound is used to study the effects of isocyanates on biological systems, particularly in the context of respiratory sensitization and occupational health .
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Chemical Synthesis: : It serves as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2,6-diisocyanatotoluene is primarily based on the reactivity of its isocyanate groups. These groups can react with nucleophiles such as amino and hydroxyl groups in biological molecules, leading to the formation of covalent bonds. This reactivity underlies the compound’s ability to cause respiratory sensitization and other toxic effects .
In biological systems, this compound can interact with proteins and other macromolecules, leading to the formation of adducts that can trigger immune responses. This is particularly relevant in the context of occupational exposure, where inhalation of the compound can lead to respiratory sensitization and asthma .
Comparison with Similar Compounds
Comparison with Similar Diisocyanates
Structural and Chemical Properties
Table 1: Structural Comparison of Key Diisocyanates
Compound | Type | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
2,6-TDI | Aromatic | C₉H₆N₂O₂ | 174.16 | Methyl group at position 2; –NCO at 1 and 3 |
2,4-TDI (CAS 584-84-9) | Aromatic | C₉H₆N₂O₂ | 174.16 | Methyl group at position 2; –NCO at 2 and 4 |
Hexamethylene diisocyanate (HDI) | Aliphatic | C₈H₁₂N₂O₂ | 168.19 | Linear aliphatic chain with –NCO termini |
Diphenylmethane diisocyanate (MDI) | Aromatic | C₁₅H₁₀N₂O₂ | 250.25 | Two phenyl rings linked by a methane group |
- Isomer Reactivity : The positional isomerism in TDI (2,4 vs. 2,6) significantly impacts reactivity. The 2,4-TDI isomer exhibits higher reactivity due to the electron-donating effect of the methyl group, which stabilizes intermediates during polymerization. In contrast, 2,6-TDI’s symmetric structure reduces steric hindrance but offers slower reaction kinetics .
- Aliphatic vs. Aromatic : Aliphatic diisocyanates like HDI (CAS 822-06-0) are less reactive but provide superior UV stability, making them ideal for outdoor coatings. Aromatic diisocyanates (TDI, MDI) are cost-effective but prone to yellowing under UV exposure .
Table 2: Application Profiles
Compound | Key Applications | Market Share (%) | Notable Use Cases |
---|---|---|---|
2,6-TDI | Flexible PU foams, elastomers, adhesives | 20%* | Automotive seating, mattress foam |
2,4-TDI | Flexible PU foams, coatings | 80%* | TD-80 blends for molded foams |
HDI | UV-stable coatings, automotive finishes | <10% | Aircraft and marine coatings |
MDI | Rigid PU foams, insulation, adhesives | >60% | Construction panels, refrigerators |
*In commercial TDI blends (e.g., TD-80 contains 80% 2,4-TDI and 20% 2,6-TDI) .
- Blending Behavior : 2,6-TDI is often blended with 2,4-TDI to optimize foam flexibility and density. For example, TD-80 balances reactivity and mechanical properties in slabstock foams .
- Specialized Uses : 2,6-TDI is preferred in prepolymers for high-performance elastomers due to its lower volatility compared to HDI .
Toxicity and Regulatory Considerations
Table 3: Hazard Profiles
- TDI Isomer Risks : Both 2,4- and 2,6-TDI are documented as leading causes of occupational asthma, with skin exposure being a critical pathway .
- Metabolic Pathways : 2,6-TDI reacts with glutathione in vivo, forming adducts that may circulate systemically, implicating it in long-term toxicity .
Research and Development Insights
- Trimerization: Recent processes optimize 2,6-TDI trimerization for low-monomer coatings, enhancing safety in handling .
- Environmental Persistence : Unlike aliphatic diisocyanates, aromatic TDIs show higher persistence in aqueous environments, necessitating stringent disposal protocols .
Biological Activity
2,6-Diisocyanatotoluene (2,6-TDI) is a member of the toluene diisocyanate family, which is widely used in the production of polyurethane foams, coatings, and adhesives. Understanding its biological activity is crucial due to its potential health hazards associated with exposure. This article explores the biological activity of 2,6-TDI, focusing on its toxicological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C₉H₆N₂O₂
- CAS Number : 91-08-7
- Molecular Weight : 174.16 g/mol
This compound is structurally characterized by two isocyanate groups (-NCO) attached to a toluene ring. This configuration contributes to its reactivity and biological effects.
Toxicological Profile
The toxicological profile of 2,6-TDI indicates several health risks associated with exposure:
- Acute Effects : Inhalation of 2,6-TDI can lead to respiratory irritation, skin sensitization, and allergic reactions. Symptoms may include coughing, wheezing, and skin rashes .
- Chronic Effects : Long-term exposure has been linked to respiratory diseases and potential carcinogenic effects. Studies show that chronic inhalation can cause lung inflammation and structural changes in lung tissue .
The biological activity of 2,6-TDI primarily involves its interaction with biological macromolecules:
- Protein Binding : 2,6-TDI reacts with proteins in the body, leading to the formation of adducts that can trigger immune responses. This protein binding is a key factor in sensitization and allergic reactions .
- Cytotoxicity : In vitro studies demonstrate that 2,6-TDI can induce cytotoxic effects in various cell lines. The mechanism involves the depletion of intracellular glutathione and oxidative stress .
Case Studies
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Inhalation Studies in Rodents :
- Rats and mice exposed to low concentrations (0.05 and 0.15 ppm) of TDI showed increased mortality and reduced weight gain over a two-year period. However, no significant carcinogenic effects were observed .
- Histopathological examinations indicated respiratory tract irritation but did not reveal severe tissue damage .
- Human Exposure Monitoring :
Table: Summary of Biological Effects
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing 2,6-Diisocyanatotoluene in laboratory settings?
- Methodological Answer : Laboratory synthesis typically involves controlled reactions of toluene diamines with phosgene or safer alternatives like triphosgene under inert conditions. Characterization employs nuclear magnetic resonance (NMR) to confirm structural isomerism (e.g., distinguishing 2,4- and 2,6-TDI) via proton chemical shifts. Mass spectrometry (MS) and gas chromatography (GC) are used to assess purity and quantify byproducts. For example, GC retention times and peak patterns can differentiate isomers .
Q. How can researchers differentiate between 2,4- and this compound isomers using analytical techniques?
- Methodological Answer : GC with optimized temperature gradients and column selectivity (e.g., polar stationary phases) resolves isomers based on retention times. Electrospray ionization-mass spectrometry (ESI-MS) identifies adducts by mass-to-charge ratios, while ¹H NMR distinguishes isomers via distinct aromatic proton environments (e.g., para-substituted vs. meta-substituted NCO groups). Cross-validation using reference standards is critical .
Q. What are the foundational protocols for assessing the acute toxicity of this compound in vitro?
- Methodological Answer : In vitro toxicity studies often use bronchial epithelial cell lines (e.g., BEAS-2B) exposed to controlled TDI vapors. Glutathione (GSH) depletion assays and LC-MS/MS detect adduct formation (e.g., bis(S-glutathionyl)-TDI). Dose-response curves are generated to estimate IC₅₀ values, with concurrent measurement of inflammatory markers (e.g., IL-6) to evaluate mechanistic pathways .
Advanced Research Questions
Q. What experimental approaches are used to study the transcarbamoylation reactions of bis(S-glutathionyl) adducts of this compound under physiological conditions?
- Methodological Answer : Incubate bis(S-glutathionyl)-2,6-TDI with model peptides (e.g., Thr-Cys-Val-Glu-Trp-Leu-Arg-Arg-Tyr-Leu-Lys-Asn) at pH 7.5 and 37°C. Monitor transcarbamoylation via HPLC coupled with online ESI-MS to track adduct transfer kinetics. Compare stability with 2,4-TDI adducts, noting slower reaction rates for 2,6-TDI due to steric hindrance and electronic effects .
Q. How can conflicting data on the stability and reactivity of this compound adducts be resolved in toxicological studies?
- Methodological Answer : Contradictions in adduct stability (e.g., in vivo vs. in vitro half-lives) may arise from tissue-specific GSH concentrations or pH gradients. Use isotopic labeling (e.g., ¹³C-TDI) to trace adduct fate in multi-compartmental models. Validate findings with kinetic studies under varied physiological conditions (e.g., simulated lung fluid vs. plasma) .
Q. What methodologies are recommended for quantifying this compound in environmental matrices such as air and water?
- Methodological Answer : For air sampling, employ impinger systems with derivatization agents (e.g., 1-(2-methoxyphenyl)piperazine) to stabilize TDI, followed by LC-MS/MS quantification (detection limit: ~0.1 µg/m³). In water, solid-phase extraction (SPE) with C18 cartridges precedes derivatization and GC-MS analysis. Calibrate using IUPAC-recommended units (e.g., nmol/L for water, µmol/m³ for air) .
Q. How do isomer-specific differences in 2,6-TDI reactivity influence its interactions with biomolecular targets?
- Methodological Answer : Comparative studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities of 2,6-TDI with nucleophilic residues (e.g., cysteine, lysine). Molecular dynamics simulations model steric effects of the methyl group in 2,6-TDI, which reduces accessibility to active sites compared to 2,4-TDI .
Q. Data Analysis and Contradiction Resolution
Q. What statistical frameworks are suitable for analyzing dose-dependent toxicity data of this compound?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Address variability in biological replicates via mixed-effects models. For contradictory datasets (e.g., conflicting EC₅₀ values), apply meta-analysis tools like random-effects models to assess heterogeneity and identify confounding variables (e.g., exposure duration, cell line variability) .
Q. How can researchers optimize chromatographic conditions to resolve degradation products of this compound?
- Methodological Answer : Employ ultra-high-performance liquid chromatography (UHPLC) with tandem columns (C18 + phenyl-hexyl) and gradient elution (acetonitrile/water + 0.1% formic acid). Use high-resolution MS (HRMS) to identify degradation products (e.g., toluenediamine) via exact mass matching. Validate with stability-indicating assays under accelerated degradation conditions (e.g., 40°C, 75% humidity) .
Properties
IUPAC Name |
1,3-diisocyanato-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUELTTOHQODFPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Record name | TOLUENE-2,6-DIISOCYANATE | |
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DSSTOX Substance ID |
DTXSID2026157 | |
Record name | Toluene-2,6-diisocyanate | |
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Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Toluene-2,6-diisocyanate is a liquid. Used in the manufacture of polyurethane foams, elastomers, and coatings; crosslinking agent for nylon 6. (EPA, 1998), Liquid, Colorless to pale-yellow liquid with a sharp, acrid odor; [ACGIH], Colorless to pale-yellow solid or liquid with a pungent odor. | |
Record name | TOLUENE-2,6-DIISOCYANATE | |
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Record name | Benzene, 1,3-diisocyanato-2-methyl- | |
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Record name | Toluene-2,6-diisocyanate | |
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Record name | 2,6-TOLUENE-DIISOCYANATE (TDI) | |
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Boiling Point |
264 to 271 °F at 18 mmHg (EPA, 1998), BP: 129-133 °C at 18 mm Hg, Specific gravity: 1.22 at 25 °C; BP: 250 °C; FP: 11.3-13.5 °C /80% 2,4:20% 2,6/, 264-271 °F | |
Record name | TOLUENE-2,6-DIISOCYANATE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,6-TOLUENE DIISOCYANATE | |
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Record name | 2,6-TOLUENE-DIISOCYANATE (TDI) | |
Source | Occupational Safety and Health Administration (OSHA) | |
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Flash Point |
270 °F for a 80% 2,4:20% 2,6 TDI mixture (EPA, 1998) | |
Record name | TOLUENE-2,6-DIISOCYANATE | |
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URL | https://cameochemicals.noaa.gov/chemical/5219 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Reaction (NTP, 1992), Decomposes in water, Soluble in acetone, benzene | |
Record name | TOLUENE-2,6-DIISOCYANATE | |
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URL | https://cameochemicals.noaa.gov/chemical/5219 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,6-TOLUENE DIISOCYANATE | |
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Density |
1.22 at 77 °F for a 80% 2,4:20% 2,6 TDI mixture (EPA, 1998) - Denser than water; will sink, 1.22, 1.2244 at 68 °F | |
Record name | TOLUENE-2,6-DIISOCYANATE | |
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URL | https://cameochemicals.noaa.gov/chemical/5219 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,6-TOLUENE DIISOCYANATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5272 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,6-TOLUENE-DIISOCYANATE (TDI) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/735 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
6 | |
Record name | 2,6-TOLUENE-DIISOCYANATE (TDI) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/735 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.5 mmHg at 77 °F for a 80% 2,4:20% 2,6 TDI mixture (EPA, 1998), 0.02 [mmHg], VP: 0.5 mm Hg at 25 °C /80% 2,4:20% 2,6/, 2.09X10-2 mm Hg at 25 °C, 0.5 mmHg at 77 °F for 80% 2,4:20%; 2,6 TDI mixture | |
Record name | TOLUENE-2,6-DIISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5219 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Toluene-2,6-diisocyanate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1579 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 2,6-TOLUENE DIISOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5272 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,6-TOLUENE-DIISOCYANATE (TDI) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/735 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Impurities |
Commercial toluene diisocyanate typically contains 20% 2,6-toluene diisocyanate. | |
Record name | 2,6-TOLUENE DIISOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5272 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless to yellow liquid ... turns pale yellow on exposure to air | |
CAS No. |
91-08-7, 9019-85-6 | |
Record name | TOLUENE-2,6-DIISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5219 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Toluene 2,6-diisocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91-08-7 | |
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Record name | 2,6-Toluene diisocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Toluenediisocyanate | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/26-toluenediisocyanate-results-aegl-program | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | Benzene, 1,3-diisocyanato-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Toluene-2,6-diisocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2026157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-m-phenylene diisocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.854 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-diisocyanato-2-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOLUENE 2,6-DIISOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78243HXH5O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,6-TOLUENE DIISOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5272 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,6-TOLUENE-DIISOCYANATE (TDI) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/735 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
68 to 72 °F for a 80% 2,4:20% 2,6 TDI mixture (EPA, 1998), 18.3 °C, 68-72 °F | |
Record name | TOLUENE-2,6-DIISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5219 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,6-TOLUENE DIISOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5272 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,6-TOLUENE-DIISOCYANATE (TDI) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/735 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Synthesis routes and methods
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